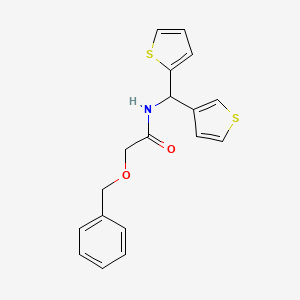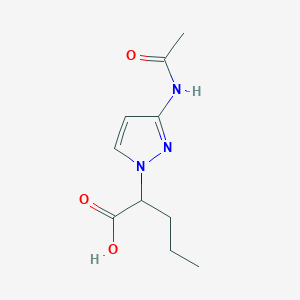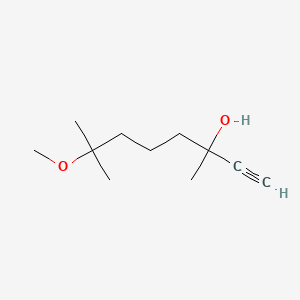
7-Methoxy-3,7-dimethyloct-1-yn-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methoxy-3,7-dimethyloct-1-yn-3-ol is a chemical compound with the molecular formula C11H20O2. It is also known as 7-MDO or 7-methoxy-3,7-dimethyl-1-octyn-3-ol. This compound is a natural product that is found in various plant species, including the orchid species Dendrobium nobile. It has attracted significant attention from the scientific community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
Catalytic Oxidation and Isomerization
Research by Mcquillin and Parker (1975) explored the catalytic oxidation of 7-methoxy-3,7-dimethyloct-1-ene, closely related to 7-Methoxy-3,7-dimethyloct-1-yn-3-ol, using RhCl3–FeCl3 in oxygen. They achieved good yields of methyl ketones and observed an accompanying alkene isomerisation reaction. Their study contributes to understanding the chemical reactions and potential applications of such compounds in synthesis and catalysis Mcquillin and Parker, 1975.
Condensation Reactions
Moorhoff (1998) investigated the condensation of 7-methoxy-3,7-dimethyloctanal in a study on the mechanism of 1,3,5-Cycloheptatriene formation. The research provides insight into the chemical behavior of this compound in complex organic reactions, which could be useful in synthetic organic chemistry Moorhoff, 1998.
Fragrance Material Review
A review by McGinty et al. (2010) on 3,7-dimethyl-7-methoxyoctan-2-ol, closely related to this compound, focused on its toxicology and dermatology as a fragrance ingredient. This highlights the importance of understanding the safety and potential applications of such compounds in consumer products McGinty et al., 2010.
Dimerisation Using Catalysts
Research by Singer and Wilkinson (1968) demonstrated the use of tris(triphenylphosphine)chlororhodium(I) as a catalyst to convert monosubstituted α-hydroxyacetylenes into dimers. This research, while not directly using this compound, provides insights into reactions of similar compounds, which could be applicable in synthetic chemistry Singer and Wilkinson, 1968.
Ketonization in Catalytic Reactors
Frauchiger and Baiker (2003) studied the Saucy–Marbet ketonizations of unsaturated alcohols including 3,7-dimethyl-oct-6-en-1-yn-3-ol, which is structurally related to this compound. This research is significant for understanding the catalytic processes involving such compounds Frauchiger and Baiker, 2003.
Carbocation Studies
Laali et al. (2000) conducted a study on carbocations from methoxy-substituted hydrocarbons, which could provide insights into the reactivity and potential applications of this compound in understanding electrophilic reactions and charge delocalization Laali et al., 2000.
Propriétés
IUPAC Name |
7-methoxy-3,7-dimethyloct-1-yn-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-6-11(4,12)9-7-8-10(2,3)13-5/h1,12H,7-9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVYXSMGQBQJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCCC(C)(C#C)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

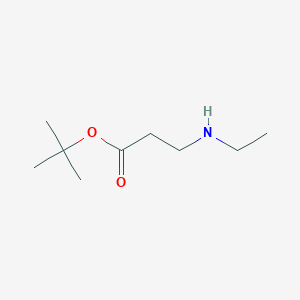
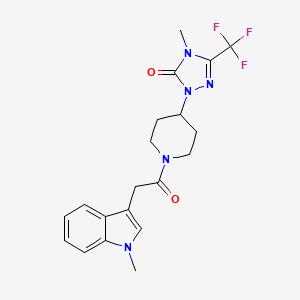
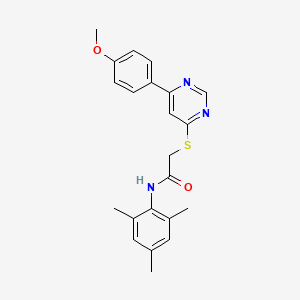
![Rac-tert-butyl (1R,6R)-6-amino-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B2817875.png)
![6-chloro-2-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2817876.png)
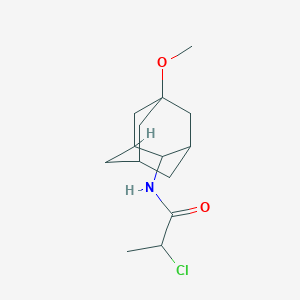

![2-Anilino-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2817882.png)
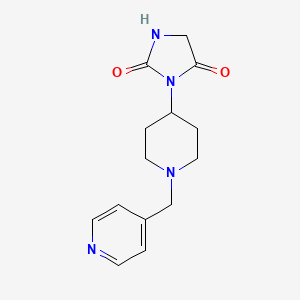
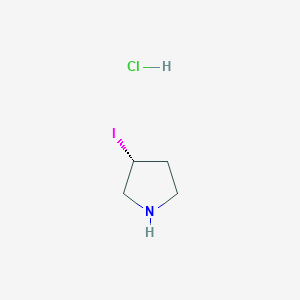

![1-{[6-(3-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetyl}indoline](/img/structure/B2817889.png)
